molecular formula C6H9NaO2Si B7959187 sodium;furan-2-yl-dimethyl-oxidosilane

sodium;furan-2-yl-dimethyl-oxidosilane

Cat. No.: B7959187
M. Wt: 164.21 g/mol
InChI Key: LZJRCLPTAZMQQW-UHFFFAOYSA-N
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Description

While direct studies on this compound are absent in the provided evidence, its structural analogs—particularly those containing furan-2-yl substituents or siloxane frameworks—suggest applications in catalysis, polymer science, or bioactive molecule synthesis .

Properties

IUPAC Name

sodium;furan-2-yl-dimethyl-oxidosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJRCLPTAZMQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CO1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C1=CC=CO1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of sodium;furan-2-yl-dimethyl-oxidosilane involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of precursor compounds under controlled conditions to yield the desired product. Industrial production methods often involve large-scale reactions in specialized reactors, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

sodium;furan-2-yl-dimethyl-oxidosilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.

Scientific Research Applications

sodium;furan-2-yl-dimethyl-oxidosilane has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties and its role in drug development. In industry, this compound is used in the production of various materials and chemicals, highlighting its versatility and importance.

Mechanism of Action

The mechanism of action of sodium;furan-2-yl-dimethyl-oxidosilane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares sodium; furan-2-yl-dimethyl-oxidosilane with three classes of compounds derived from the evidence: (1) furan-2-yl-containing heterocycles, (2) siloxane derivatives, and (3) sodium-stabilized organometallics.

Furan-2-yl Heterocycles

  • Compound 14/15 (): These thiazolidinone and thiazole derivatives incorporate a naphtho[2,1-b]furan-2-yl group. Unlike the target compound, they lack siloxane linkages but share furan-based electronic properties, which enhance π-π stacking and photophysical activity.
  • LMM11 () : A benzamide derivative with a furan-2-yl-1,3,4-oxadiazole scaffold. While structurally distinct, its solubility in DMSO/Pluronic F-127 highlights challenges in polar solvent compatibility—a consideration for sodium; furan-2-yl-dimethyl-oxidosilane’s formulation .

Siloxane Derivatives

  • Coelenterazine Analogues (): These luciferase substrates feature furan-2-yl groups substituted with aryl or heteroaryl systems.

Sodium-Stabilized Organometallics

  • Sodium Acetate in Synthesis (): Sodium’s role as a counterion or base in furan-containing systems (e.g., in thiazolidinone synthesis) underscores its utility in stabilizing reactive intermediates, a likely function in the target compound’s synthesis or stabilization .

Data Table: Key Properties and Comparisons

Property Sodium; Furan-2-yl-dimethyl-oxidosilane Compound 14/15 LMM11 Coelenterazine Analogues
Core Structure Siloxane-furan + Na⁺ Naphthofuran-thiazole Oxadiazole-benzamide Furan-aryl/heteroaryl
Synthetic Base Likely Na⁺ (hypothesized) Sodium acetate Not applicable Not specified
Solubility Unknown (hypothesized polar aprotic) Ethanol-soluble DMSO/Pluronic F-127 Likely hydrophobic
Functional Groups Furan, siloxane, Na⁺ Furan, thiazole Furan, oxadiazole Furan, substituted aryl
Potential Applications Materials science, catalysis Photophysical agents Antifungal research Bioluminescence assays

Research Findings and Limitations

  • Reactivity: The sodium counterion may enhance the siloxane group’s nucleophilicity, analogous to sodium acetate’s role in thiazolidinone synthesis . However, direct evidence for this is lacking.
  • Stability : Siloxane-furan systems may face hydrolysis risks in aqueous media, contrasting with the stability of LMM11 in DMSO-surfactant mixtures .
  • Biological Activity : Unlike LMM11 (tested against fungal strains) or coelenterazine analogs (used in luciferase assays), the target compound’s bioactivity remains unexplored .

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